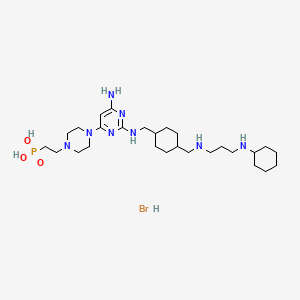

Burixafor HBr

Vue d'ensemble

Description

Burixafor Hydrobromide is a hydrobromide salt form of Burixafor, an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4). This compound is known for its hematopoietic stem cell mobilization and chemosensitizing activities. Burixafor Hydrobromide disrupts the interaction between the CXC motif chemokine 12 (CXCL12) and CXCR4 in the bone marrow, releasing hematopoietic stem cells into circulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Burixafor Hydrobromide involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and salt formation. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of Burixafor Hydrobromide likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production process is designed to be scalable and cost-effective, ensuring consistent supply for clinical and research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Burixafor Hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of Burixafor Hydrobromide .

Applications De Recherche Scientifique

Burixafor Hydrobromide has several scientific research applications, including:

Chemistry: Used as a tool to study the CXCL12/CXCR4 axis and its role in various biological processes.

Biology: Utilized in research to understand stem cell mobilization and its implications in regenerative medicine.

Medicine: Investigated for its potential in treating hematological malignancies such as multiple myeloma, non-Hodgkin lymphoma, and Hodgkin disease. .

Mécanisme D'action

Burixafor Hydrobromide acts as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockage leads to the rapid mobilization of hematopoietic stem cells from the bone marrow into peripheral blood. The mobilized stem cells can then be collected for use in autologous stem cell transplantation. Additionally, the mobilization of disseminated tumor cells makes them more susceptible to chemotherapeutic agents .

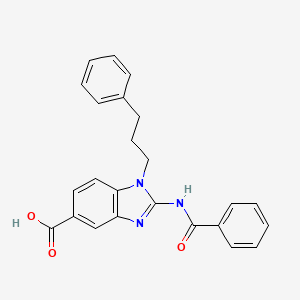

Comparaison Avec Des Composés Similaires

Similar Compounds

Plerixafor: Another CXCR4 antagonist used for hematopoietic stem cell mobilization.

AMD3100: A bicyclam molecule that also targets the CXCR4 receptor.

Uniqueness of Burixafor Hydrobromide

Burixafor Hydrobromide is unique due to its high potency and selectivity for the CXCR4 receptor. It shows good selectivity against other human chemokine receptors and does not inhibit major human liver microsomal cytochrome P450 enzymes. This makes it a promising candidate for clinical applications with minimal off-target effects .

Propriétés

IUPAC Name |

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52BrN8O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

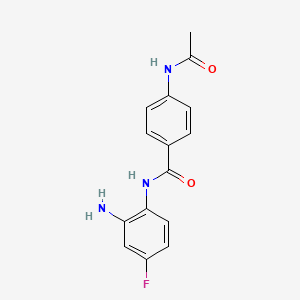

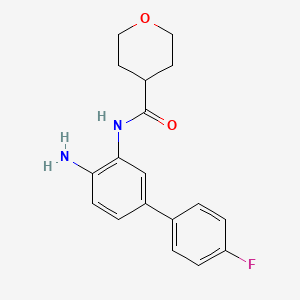

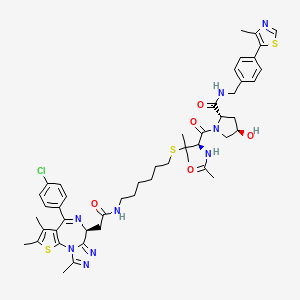

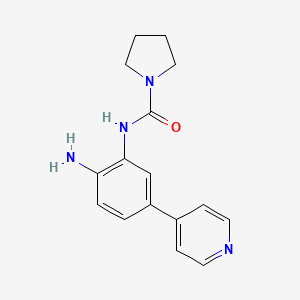

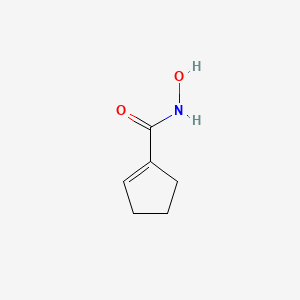

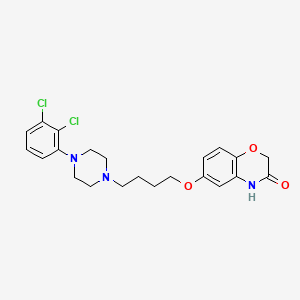

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.